molecular formula C14H21NO B2916859 (1-(4-Methylbenzyl)piperidin-3-yl)methanol CAS No. 415722-06-4

(1-(4-Methylbenzyl)piperidin-3-yl)methanol

Cat. No. B2916859
CAS RN: 415722-06-4
M. Wt: 219.328
InChI Key: JTNCURHSABLDOJ-UHFFFAOYSA-N
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Description

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MPMP and is a member of the piperidine family of compounds. Its unique chemical structure and properties make it a highly sought-after compound for scientific research.

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)piperidin-3-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to affect the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and behavior. It has also been shown to have analgesic effects, which can be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1-(4-Methylbenzyl)piperidin-3-yl)methanol in lab experiments is its unique chemical structure and properties. This makes it a highly versatile compound that can be used in a wide range of experiments. However, one of the limitations of using this compound is that it can be difficult and expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on (1-(4-Methylbenzyl)piperidin-3-yl)methanol. One area of research that shows promise is the development of new drugs for the treatment of addiction and substance abuse disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of research, such as neurobiology and pharmacology.

Synthesis Methods

The synthesis of (1-(4-Methylbenzyl)piperidin-3-yl)methanol is a complex process that requires expertise in organic chemistry. The most common method of synthesizing this compound involves the use of piperidine and benzyl chloride as starting materials. The reaction is carried out in the presence of a strong base and a solvent such as toluene or ethanol. The resulting product is then purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

(1-(4-Methylbenzyl)piperidin-3-yl)methanol has been extensively studied for its potential applications in various fields of research. One of its primary uses is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potential as an antipsychotic, antidepressant, and analgesic agent. It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)9-15-8-2-3-14(10-15)11-16/h4-7,14,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCURHSABLDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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